molecular formula C24H24N4O5S B2510998 N-(4-{2-[4-(2-甲氧基苯基)哌嗪-1-基]-2-氧代乙基}-1,3-噻唑-2-基)-2H-1,3-苯并二氧杂环戊烯-5-甲酰胺 CAS No. 1005295-32-8

N-(4-{2-[4-(2-甲氧基苯基)哌嗪-1-基]-2-氧代乙基}-1,3-噻唑-2-基)-2H-1,3-苯并二氧杂环戊烯-5-甲酰胺

货号: B2510998
CAS 编号: 1005295-32-8
分子量: 480.54
InChI 键: JSBPKPLOOMEMBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their affinity to dopamine D3 receptors and alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a thiazole ring, and a benzo[d][1,3]dioxole moiety . The exact 3D structure and conformation would depend on the specific conditions and environment.

科学研究应用

血清素受体调节

该化合物表现出对血清素受体,特别是 5-HT1A 受体的有希望的相互作用。该受体在情绪调节、焦虑和认知中起着至关重要的作用。N-(4-{2-[4-(2-甲氧基苯基)哌嗪-1-基]-2-氧代乙基}-1,3-噻唑-2-基)-2H-1,3-苯并二氧杂环戊烯-5-甲酰胺已被合成并测试了其对 5-HT1A 受体的结合亲和力。 值得注意的是,它表现出高选择性,结合常数 (Ki) 为 1.2 nM 。这种配体可能对治疗焦虑症、抑郁症和其他相关疾病有影响。

结核病药物开发

虽然与结核病 (TB) 无直接关系,但该化合物的结构特征可能会启发新的抗结核剂。研究人员设计并合成了含有类似哌嗪支架的衍生物。这些化合物被评估了它们对结核分枝杆菌的抗结核活性。 虽然没有专门测试,但从相关结构中获得的见解可以为药物开发策略提供信息 .

阿尔茨海默病和中枢神经系统疾病

鉴于该化合物与血清素受体的相互作用,它也可能与中枢神经系统 (CNS) 疾病有关。G 蛋白偶联受体 (GPCR),包括血清素受体,与阿尔茨海默病、肥胖症和糖尿病等疾病有关。 研究该化合物对 CNS 功能和神经保护的影响可能是有价值的 .

潜在的乙酰胆碱酯酶抑制

虽然没有直接研究乙酰胆碱酯酶 (AChE) 抑制,但相关的哌嗪衍生物已显示出希望。在苯基哌嗪的邻位具有烷基的化合物表现出更好的 AChE 抑制。 进一步的分子对接研究可以探索抑制机制和潜在的治疗应用 .

作用机制

Target of Action

The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in changes in the receptor activity, which can lead to various downstream effects.

Biochemical Pathways

The interaction of the compound with the alpha1-adrenergic receptors affects the pathways associated with these receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these functions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data . The compound exhibited an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation as a potential alpha1-adrenergic receptor antagonist .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence their activity and subsequently affect the functions associated with these receptors, such as the contraction of smooth muscles in various parts of the body .

安全和危害

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it is used or administered, and the specific biological systems it interacts with .

未来方向

The future research directions for this compound could include further studies on its interaction with various receptors, its potential therapeutic uses, and its safety profile . It could also involve the development of related compounds with improved properties or efficacy.

属性

IUPAC Name

N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-31-19-5-3-2-4-18(19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-6-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBPKPLOOMEMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。